N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Overview
Description
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound that features a furan ring, a cyclohexylidene group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Cyclohexylidene Group Formation: The cyclohexylidene group is introduced via aldol condensation reactions, where cyclohexanone reacts with aldehydes or ketones.
Piperazine Ring Formation: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Final Coupling: The final step involves coupling the furan, cyclohexylidene, and piperazine moieties using carbothioamide linkers under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The cyclohexylidene group can be reduced to cyclohexane derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like alkyl halides or amines in the presence of base catalysts.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Cyclohexylidene Compounds: Cyclohexylidene derivatives used in organic synthesis.
Piperazine Derivatives: Compounds such as piperazine-1-carboxamide and its analogs.
Uniqueness
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is unique due to its combination of a furan ring, a cyclohexylidene group, and a piperazine ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-ethyl-4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-2-22-20(28)24-9-7-23(8-10-24)6-5-21-14-16-17(25)12-15(13-18(16)26)19-4-3-11-27-19/h3-4,11,14-15,25H,2,5-10,12-13H2,1H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCUYBLRCPLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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